7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine (CAS: 1206542-47-3) is a highly specialized, pre-functionalized bicyclic heteroaryl building block structurally defined by its fused thiazole and pyridine rings [1]. From a procurement and process chemistry perspective, its primary value lies in the precise orthogonal reactivity of its two distinct halogen substituents. The C2-chlorine on the electron-deficient thiazole ring is highly activated for Nucleophilic Aromatic Substitution (SNAr), while the C7-bromine on the pyridine ring is primed for transition-metal-catalyzed cross-coupling [2]. This built-in electronic differentiation makes it an indispensable scaffold for the linear, regioselective synthesis of complex pharmaceutical active ingredients (APIs), particularly in library synthesis where sequential functionalization of the core is required without generating statistical mixtures of regioisomers.
Procuring generic substitutes such as 2,7-dibromo-[1,3]thiazolo[5,4-c]pyridine or 2,7-dichloro-[1,3]thiazolo[5,4-c]pyridine introduces severe chemoselectivity issues during scale-up[1]. Because bromine and chlorine have distinct leaving-group abilities and oxidative addition rates, the 7-bromo-2-chloro target allows chemists to predictably substitute the C2 position via SNAr while leaving the C7-bromine intact for subsequent Palladium-catalyzed coupling. If a homodihalogenated (e.g., dibromo) analog is used, nucleophiles will attack both the C2 and C7 positions, yielding a near-statistical mixture of regioisomers [2]. This necessitates costly, solvent-intensive preparative HPLC separations, significantly reducing the overall isolated yield and increasing the step-cost of API intermediate production.
When subjected to primary amines under standard basic conditions (e.g., DIPEA, THF, 25-50 °C), 7-bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine exhibits exceptional regioselectivity, reacting exclusively at the C2-chlorine position. Quantitative assay data demonstrates >98% regioselectivity for the C2-adduct. In contrast, the 2,7-dibromo baseline yields a problematic 65:35 mixture of C2 and C7 substituted products due to the similar leaving group propensity of bromine at both activated sites [1].
| Evidence Dimension | Regiomeric Purity (C2 vs C7 substitution) |
| Target Compound Data | >98% regioselectivity (C2-Cl displacement) |
| Comparator Or Baseline | 2,7-dibromo-[1,3]thiazolo[5,4-c]pyridine (65:35 mixture) |
| Quantified Difference | 33% improvement in regiomeric purity; eliminates prep-HPLC requirement |
| Conditions | SNAr with primary aliphatic amines, DIPEA, THF, 50 °C |
High regioselectivity directly translates to higher isolated yields and eliminates the need for expensive chromatographic separation in early-stage synthesis.
Following C2 functionalization, the retained C7-bromine atom provides a highly reactive handle for transition-metal catalysis. Suzuki-Miyaura cross-coupling of the C7-bromo intermediate proceeds to >90% conversion using standard, inexpensive Pd(dppf)Cl2 at 1-2 mol% loading at 80 °C. Conversely, attempting to activate a C7-chlorine (if utilizing a 2,7-dichloro comparator) requires >100 °C heating and expensive, proprietary dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) to achieve comparable >85% yields [1].
| Evidence Dimension | Catalyst Loading and Temperature Requirements |
| Target Compound Data | 1-2 mol% Pd(dppf)Cl2 at 80 °C (>90% yield) |
| Comparator Or Baseline | 2,7-dichloro analog requires specialized ligands (XPhos) and >100 °C |
| Quantified Difference | Reduces catalyst cost by avoiding proprietary ligands and lowers reaction temperature by 20+ °C |
| Conditions | Suzuki-Miyaura coupling with arylboronic acids, K2CO3, 1,4-Dioxane/H2O |
Lowering catalyst complexity and reaction temperature prevents thermal degradation of sensitive intermediates and reduces bulk manufacturing costs.
Procuring the fully assembled, orthogonally halogenated 7-bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine core significantly streamlines synthetic routes. Building this specific substitution pattern de novo from a commercially available pyridine precursor (e.g., 3-amino-4-chloropyridine) requires 3 to 4 distinct steps, including hazardous thiocyanation and cyclization protocols, often capping at a 40% overall yield. Procuring the pre-formed CAS 1206542-47-3 scaffold bypasses these low-yielding steps, instantly providing a dual-functionalization-ready core[1].
| Evidence Dimension | Synthetic Step Count |
| Target Compound Data | 0 steps (ready for immediate orthogonal functionalization) |
| Comparator Or Baseline | De novo synthesis from simple pyridines (3-4 steps, ~40% overall yield) |
| Quantified Difference | Saves 3-4 synthetic steps and avoids handling hazardous thiocyanate reagents |
| Conditions | Route scouting for thiazolopyridine-based API manufacturing |
Reducing step count accelerates the design-make-test-analyze (DMTA) cycle in drug discovery and lowers the risk of supply chain bottlenecks in scale-up.
Because the C2 and C7 positions can be sequentially decorated without cross-reactivity, this compound is the ideal starting material for synthesizing libraries of ATP-competitive kinase inhibitors. The thiazolopyridine core acts as a rigid hinge-binding motif, while the orthogonal halogens allow independent optimization of the solvent-exposed and specificity-pocket-binding vectors[1].
In DEL synthesis, reactions must proceed with near-perfect chemoselectivity to prevent the formation of uninterpretable sequence mixtures. The strict reactivity difference between the C2-chlorine (SNAr) and C7-bromine (Pd-coupling) makes this scaffold highly suitable for split-and-pool methodologies, ensuring unambiguous structural assignment of hits [2].
The robust, electron-deficient nature of the thiazolo[5,4-c]pyridine core provides excellent metabolic stability. Procuring this specific dihalogenated building block allows agrochemical researchers to rapidly prototype novel fungicidal or herbicidal agents by systematically varying the substituents at the 2- and 7-positions, leveraging the high-yielding late-stage Suzuki coupling enabled by the C7-bromine [1].